Cas no 1807038-07-8 (2,3-Dibromo-4,5-difluorobenzyl alcohol)

2,3-Dibromo-4,5-difluorobenzyl alcohol 化学的及び物理的性質
名前と識別子
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- 2,3-Dibromo-4,5-difluorobenzyl alcohol
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- インチ: 1S/C7H4Br2F2O/c8-5-3(2-12)1-4(10)7(11)6(5)9/h1,12H,2H2
- InChIKey: FXHDZBIEXJBYKC-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C(=CC=1CO)F)F)Br
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 158
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 20.2
2,3-Dibromo-4,5-difluorobenzyl alcohol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013024626-1g |
2,3-Dibromo-4,5-difluorobenzyl alcohol |
1807038-07-8 | 97% | 1g |
1,579.40 USD | 2021-06-24 | |
Alichem | A013024626-250mg |
2,3-Dibromo-4,5-difluorobenzyl alcohol |
1807038-07-8 | 97% | 250mg |
499.20 USD | 2021-06-24 | |
Alichem | A013024626-500mg |
2,3-Dibromo-4,5-difluorobenzyl alcohol |
1807038-07-8 | 97% | 500mg |
815.00 USD | 2021-06-24 |
2,3-Dibromo-4,5-difluorobenzyl alcohol 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
2,3-Dibromo-4,5-difluorobenzyl alcoholに関する追加情報
2,3-Dibromo-4,5-difluorobenzyl Alcohol: A Comprehensive Overview
The compound 2,3-Dibromo-4,5-difluorobenzyl Alcohol (CAS No. 1807038-07-8) is a highly specialized organic compound with a unique structure that combines bromine and fluorine substituents on a benzyl alcohol framework. This compound has garnered significant attention in recent years due to its potential applications in various fields, including materials science, pharmaceuticals, and environmental chemistry. The benzyl alcohol backbone serves as a versatile platform for further functionalization, making it a valuable intermediate in organic synthesis.
Recent studies have highlighted the importance of bromine and fluorine substituents in modulating the chemical reactivity and physical properties of aromatic compounds. The placement of these halogens at the 2,3 and 4,5 positions of the benzene ring creates a highly symmetrical structure, which is advantageous for certain types of chemical reactions. For instance, the bromine atoms at positions 2 and 3 can act as leaving groups in nucleophilic substitution reactions, while the fluorine atoms at positions 4 and 5 contribute to the compound's electronic properties.
The synthesis of 2,3-Dibromo-4,5-difluorobenzyl Alcohol typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the bromination of a fluorinated benzyl alcohol derivative using bromine gas in a polar solvent. The reaction is often carried out under reflux conditions to ensure complete substitution. Researchers have recently explored alternative methods that utilize microwave-assisted synthesis to improve reaction efficiency and reduce production time.
In terms of physical properties, this compound exhibits a high melting point due to the strong intermolecular forces arising from the halogen atoms. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various organic reactions. The compound's stability under thermal conditions has also been studied extensively; recent findings suggest that it retains its structure up to temperatures of 150°C before undergoing decomposition.
The applications of 2,3-Dibromo-4,5-difluorobenzyl Alcohol are diverse and continue to expand with advancements in chemical research. In the field of materials science, this compound has been used as a precursor for synthesizing advanced polymers with tailored electronic properties. Its ability to undergo electrophilic substitution reactions makes it an ideal candidate for constructing functional materials such as sensors and actuators.
In pharmaceutical research, this compound has shown promise as an intermediate in the synthesis of bioactive molecules. Its unique structure allows for the incorporation of multiple functional groups that can target specific biological pathways. Recent studies have explored its potential as an anti-inflammatory agent by modifying its substituents to enhance bioavailability and reduce toxicity.
Environmental chemistry has also benefited from the use of 2,3-Dibromo-4,5-difluorobenzyl Alcohol in developing novel catalysts for pollution control. Its ability to facilitate oxidative reactions under mild conditions makes it a valuable tool in reducing industrial emissions. Researchers have recently reported significant progress in using this compound to catalyze the degradation of persistent organic pollutants (POPs) in aqueous environments.
Despite its numerous advantages, handling 2,3-Dibromo-4,5-difluorobenzyl Alcohol requires careful consideration due to its reactive nature. Proper safety precautions must be taken during synthesis and storage to prevent accidental exposure or contamination. The compound should be stored in a cool, dry place away from light to maintain its stability over time.
In conclusion, 2,3-Dibromo-4,5-difluorobenzyl Alcohol (CAS No. 1807038-07-8) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in materials science, pharmaceuticals, and environmental chemistry. As ongoing research continues to uncover new uses for this compound
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